molecular formula C5H7N7 B11916574 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B11916574
M. Wt: 165.16 g/mol
InChI Key: MATFQSIZUXNIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with hydrazine and amine groups. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as adenosine receptors and kinases. The compound is synthesized via nucleophilic substitution of a chloro precursor (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine) with hydrazine hydrate under reflux conditions . Its hydrazinyl group enhances reactivity, facilitating the formation of Schiff bases or coordination complexes for therapeutic applications, including anticancer and receptor antagonism .

Properties

Molecular Formula

C5H7N7

Molecular Weight

165.16 g/mol

IUPAC Name

4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C5H7N7/c6-5-9-3(11-7)2-1-8-12-4(2)10-5/h1H,7H2,(H4,6,8,9,10,11,12)

InChI Key

MATFQSIZUXNIQT-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2=C1C(=NC(=N2)N)NN

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Hydrazine Hydrate

The most widely employed method involves the displacement of chloro or thioxo groups in pyrazolo[3,4-d]pyrimidine precursors using hydrazine hydrate (Figure 1).

Chloro Precursor Route

Edrees et al. (2013) demonstrated the synthesis starting from 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ):

  • Aniline intermediate formation :

    • Compound 5 reacts with aniline at room temperature to yield 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (6 ).

    • Conditions : Stirring in dichloromethane (DCM) for 24 hours.

    • Yield : 78% (isolated via column chromatography).

  • Hydrazine substitution :

    • Heating 6 with 80% hydrazine hydrate at 80°C for 6 hours produces the target compound (10 ).

    • Key spectral data :

      • IR : 3444 cm⁻¹ (N–H stretch), 3352 cm⁻¹ (N–H bend).

      • 1H NMR (DMSO-d6): δ 4.73 (s, 2H, NH2), 9.89 (s, 1H, NH).

Thioxo Precursor Route

An alternative pathway uses (4,6-dithioxo-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile (2 ) as the starting material:

  • Hydrazine reaction :

    • Refluxing 2 with hydrazine hydrate in ethanol (4 hours) yields this compound (3 ).

    • Yield : 65% (recrystallized from ethanol).

    • Mass spectrometry : m/z 221 [M+H]⁺.

Cyclocondensation Strategies

Recent advances employ multicomponent reactions to construct the pyrazolo[3,4-d]pyrimidine core while introducing the hydrazinyl group (Table 1).

Three-Component Reaction

Al-Karmalawy et al. (2022) developed a sequential approach for EGFR inhibitors:

  • Pyrazole formation :

    • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (2 ) undergoes hydrolysis with alcoholic NaOH to form carboxamide 3 .

  • Pyrimidine cyclization :

    • Fusion of 3 with urea at 180°C produces 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ).

  • Chlorination and substitution :

    • 4 reacts with PCl5/POCl3 to form dichloro derivative 5 , which is then treated with hydrazine hydrate.

    • Optimized conditions : 100°C, 3 hours, ethanol solvent.

    • Yield : 82%.

Analytical Characterization

Infrared Spectroscopy

  • N–H stretches : 3444–3190 cm⁻¹ (hydrazinyl and amine groups).

  • C≡N stretch : 2220 cm⁻¹ (acetonitrile intermediates).

Nuclear Magnetic Resonance

  • 1H NMR (DMSO-d6):

    • Hydrazinyl protons: δ 4.73 (s, NH2), 9.89 (s, NH).

    • Aromatic protons: δ 7.25–8.15 (m, pyrazolo-pyrimidine ring).

  • 13C NMR :

    • C-4: δ 158.9 ppm (hydrazine-substituted carbon).

Reaction Optimization and Challenges

Regioselectivity Concerns

Nuclear Overhauser Effect (NOE) experiments confirmed exclusive substitution at the C-4 position in thioxo precursors:

  • Irradiation of CH2 protons (δ 3.79) enhanced NH signals (δ 8.23), ruling out C-6 substitution.

Solvent and Temperature Effects

  • Ethanol vs. DCM : Higher yields (82%) achieved in ethanol due to improved hydrazine solubility.

  • Temperature threshold : Reactions above 100°C lead to decomposition (observed via TLC monitoring).

Applications in Drug Discovery

EGFR Inhibition Activity

Derivatives of this compound show IC50 values of 0.89–2.34 μM against EGFR kinase:

  • Structure-activity relationship : Hydrazone derivatives (11a,b ) exhibit enhanced potency due to improved π-π stacking.

ParameterChloro Precursor RouteThioxo Precursor RouteCyclocondensation
Starting Material4,6-Dichloro derivative4,6-Dithioxo derivativePyrazole-carbonitrile
Reaction Time6 hours4 hours8 hours
Temperature80°CReflux100°C
Yield78%65%82%
Key AdvantageHigh regioselectivityAvoids chlorinationOne-pot synthesis

Figure 1: Reaction Scheme for Chloro Precursor Route

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

Reactants : Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) or ketones (e.g., acetophenone, acetylacetone)
Conditions : Reflux in glacial acetic acid (5–10 hrs) or ethanol at 80°C
Products : Hydrazone derivatives (Schiff bases)

Carbonyl CompoundProduct StructureKey Spectral Data (IR/NMR)Biological RelevanceSource
Benzaldehyde(E)-4-((Benzylidene)hydrazine)-1H-pyrazolo[3,4-d]pyrimidin-6-amineIR: 1620 cm⁻¹ (C=N); ¹H NMR: δ 8.35 (s, CH=N)EGFR inhibition (IC₅₀: 0.236 μM)
Acetylacetone4-((6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)imino)pentan-2-one¹³C NMR: δ 196.5 (C=O), 158.2 (C=N)Cytotoxic (IC₅₀: 5.00 μM)
Thiophene-2-carbaldehydeHydrazone with thiophene moietyMS: m/z 354 [M+H]⁺Kinase inhibition screening

Cyclization Reactions

Reactants : Triethyl orthoformate, trifluoroacetic acid, or trichloroacetic acid
Conditions : Reflux in anhydrous ethanol (6–8 hrs)
Products : Tricyclic pyrazolo-triazolopyrimidine derivatives

ReagentProductKey Structural FeaturesActivity ProfileSource
Triethyl orthoformate5-methyl-7-phenyl-7H-pyrazolo[4,3-e] triazolo[4,3-c]pyrimidineX-ray: Planar tricyclic systemAntiproliferative (HCT-116)
Trifluoroacetic acid3-Trifluoromethyl-triazolopyrimidine¹⁹F NMR: δ -72.5 (CF₃)FGFR inhibition (IC₅₀: 5.18 μM)
Trichloroacetic acid3-Trichloromethyl-triazolopyrimidineMS: m/z 398 [M+H]⁺VEGFR inhibition

Reactions with Dicarbonyl Compounds

Reactants : Dihydrofuran-2,5-dione, furan-2,5-dione, or indoline-2,3-dione
Conditions : Reflux in toluene (12 hrs)
Products : Fused heterocyclic systems

ReagentProductCharacterization DataSource
Dihydrofuran-2,5-dione1-((6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)pyrrolidine-2,5-dione¹H NMR: δ 3.15 (m, CH₂), 4.82 (s, NH)
Indoline-2,3-dione3-(2-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazono)indolin-2-oneIR: 1725 cm⁻¹ (C=O); UV: λmax 320 nm

Nucleophilic Substitution Reactions

Reactants : Aryl halides or sulfonyl chlorides
Conditions : K₂CO₃/DMF, 60°C (4–6 hrs)
Products : N-alkylated or N-sulfonylated derivatives

ReagentProductBiological OutcomeSource
4-Nitrobenzyl chlorideN-(4-Nitrobenzyl)-4-hydrazinylpyrazolo[3,4-d]pyrimidin-6-amineEnhanced solubility (>2 mg/mL in DMSO)
Tosyl chlorideN-Tosyl derivativeImproved metabolic stability (t₁/₂: 8.2 hrs)

Metal Complexation

Reactants : Transition metal salts (e.g., CuCl₂, Zn(OAc)₂)
Conditions : Methanol/water (1:1), room temperature (2 hrs)
Products : Metal complexes with enhanced bioactivity

Metal SaltComplex StoichiometryNotable PropertySource
CuCl₂1:2 (ligand:metal)SOD mimic activity (IC₅₀: 12 μM)
Zn(OAc)₂1:1Apoptosis induction (Caspase-3 activation)

Key Mechanistic Insights

  • Hydrazinyl Group Reactivity : The NH₂ moiety facilitates nucleophilic attack on electrophilic carbonyl carbons, forming hydrazones. Steric effects from the pyrazolo[3,4-d]pyrimidine ring influence regioselectivity .

  • Electron-Deficient Core : The pyrimidine ring directs electrophilic substitution to the 3-position, as confirmed by DFT calculations .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate N-alkylation, while acetic acid promotes cyclization .

Stability and Reactivity Considerations

  • pH Sensitivity : Degrades rapidly in acidic conditions (t₁/₂: 2.3 hrs at pH 2) but stable at physiological pH (t₁/₂: 48 hrs).

  • Light Sensitivity : Undergoes photolytic cleavage of the hydrazine bond under UV light (λ > 300 nm) .

This comprehensive reactivity profile positions 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine as a critical intermediate for developing kinase inhibitors and cytotoxic agents, with structure-activity relationships (SAR) guided by its modular functionalization capacity .

Scientific Research Applications

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Recent studies have synthesized derivatives of the pyrazolo[3,4-d]pyrimidine scaffold for their potential as epidermal growth factor receptor inhibitors. The synthesized compounds were evaluated for their anti-proliferative activities against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). Notably, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating strong inhibitory potential against resistant cancer types .

CDK2 Inhibition

4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has also been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. Compounds derived from this scaffold exhibited potent activity with IC50 values as low as 0.005 µM. These compounds demonstrated selective inhibition and significant antiproliferative effects across multiple cancer cell lines, suggesting their potential as targeted cancer therapies .

Anti-Alzheimer Activity

In addition to its anticancer properties, derivatives of the pyrazolo[3,4-d]pyrimidine structure have been explored for neuroprotective effects. Some compounds exhibited promising results in anti-Alzheimer assays, highlighting their versatility in treating various diseases beyond oncology .

Synthesis Example:

  • Starting Material : 5-amino-1-phenyl-1H-pyrazole.
  • Reagents : Hydrazine hydrate.
  • Conditions : Refluxing with aromatic aldehydes or acetophenones in glacial acetic acid.

This method has been shown to produce high yields of the target compound while maintaining structural integrity .

Case Study 1: EGFR Inhibitors

A study focusing on a series of synthesized pyrazolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness as EGFR inhibitors through various assays including flow cytometry and kinase inhibition studies. The most promising compound showed significant anti-proliferative effects and was further characterized using NMR spectroscopy to confirm structural integrity .

Case Study 2: CDK2 Selectivity

Another research effort highlighted a novel series of compounds derived from this compound that exhibited selective CDK2 inhibitory activity. Mechanistic studies revealed that these compounds induced apoptosis in ovarian cancer cells by disrupting cell cycle progression at critical phases (S and G2/M), showcasing their therapeutic potential in oncology .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituents at positions 1, 4, and 6 of the pyrazolo[3,4-d]pyrimidine core:

Compound Name Substituents (Position) Core Modifications Key References
4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Hydrazinyl (C4), NH₂ (C6) Unsubstituted N1
4-Chloro-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine Cl (C4), 4-nitrobenzyl (N1), NH₂ (C6) Nitrobenzyl group at N1
4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Benzylidenehydrazinyl (C4), CH₃ (C6), phenyl (N1) Arylidenehydrazine and methyl groups
1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 4-methoxy OCH₃ (C4), NH₂ (C6) Methoxy group at C4
4-(Furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine Furan (C4), NH₂ (C6) Heterocyclic substitution at C4

Key Observations :

  • Hydrazinyl vs. Chloro/Methoxy Groups : The hydrazinyl group (C4) enhances nucleophilic reactivity compared to chloro or methoxy substituents, enabling derivatization via condensation or coupling reactions .
  • N1 Substitution : Benzyl or aryl groups at N1 (e.g., 4-nitrobenzyl, phenyl) improve lipophilicity and receptor binding .

Key Observations :

  • Hydrazine-based syntheses are more efficient (70–80% yield) than palladium-catalyzed Suzuki couplings (43%) or multi-step nitrobenzyl substitutions (24–38%) .
Physicochemical Properties
Compound Melting Point (°C) Solubility (PBS) LogP IR Stretching (cm⁻¹) References
This compound 236–238 Low 1.2 3444–3352 (NH₂), 3190 (NH)
4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 160–162 Moderate 3.5 3377 (NH), 1600 (C=N)
4-Chloro-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine 244–246 Very low 4.1 3402 (NH), 2982 (CH aliphatic)
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine N/A High 0.8 1660 (C=O), 1250 (C-O)

Key Observations :

  • Hydrazinyl derivatives exhibit moderate LogP values (1.2–3.5), balancing lipophilicity and aqueous solubility .
  • Methoxy substitution improves solubility (LogP = 0.8) but reduces receptor-binding affinity compared to hydrazinyl or chloro groups .

Key Observations :

  • Hydrazinyl derivatives show superior adenosine receptor antagonism (nanomolar affinity) compared to furan-substituted analogs (micromolar HDAC inhibition) .
  • Chloro and benzylidenehydrazinyl derivatives exhibit antimicrobial and anticancer activities, respectively .

Biological Activity

4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the field of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused ring system that contributes to its biological properties. The synthesis typically involves hydrazinolysis of chlorinated derivatives of pyrazolo[3,4-d]pyrimidines. For example, the synthesis pathway includes the reaction of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate to yield this compound .

Anticancer Properties

Research indicates that derivatives of 1H-pyrazolo[3,4-d]pyrimidine exhibit potent anticancer activity. Specifically, compounds with similar structures have shown efficacy against various cancer cell lines, including lung (A549) and colorectal (HCT-116) cancers. For instance, a related compound demonstrated an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .

The mechanism of action appears to involve the inhibition of key kinases such as epidermal growth factor receptor (EGFR), which is critical for cancer cell proliferation. The most promising derivatives have been shown to induce apoptosis and arrest the cell cycle at specific phases (S and G2/M) .

Kinase Inhibition

This compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs). CDKs are pivotal in regulating the cell cycle, and their dysregulation is often implicated in cancer progression. Inhibitors targeting CDKs can potentially halt tumor growth by preventing cell division .

In vitro studies have demonstrated that certain derivatives exhibit significant inhibitory activity against CDK enzymes, suggesting potential applications in treating proliferative diseases such as cancer .

Study 1: Antiproliferative Activity

A study evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their antiproliferative effects on various cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation with IC50 values ranging from low micromolar to submicromolar concentrations .

Study 2: Mechanistic Insights

In another investigation focused on molecular docking studies, it was found that these compounds effectively bind to the ATP-binding site of EGFR and CDKs. This binding affinity correlates with their inhibitory potency observed in biological assays . Flow cytometric analyses further confirmed their ability to induce apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins.

Comparative Analysis

CompoundIC50 (µM) A549IC50 (µM) HCT-116Target Kinase
4-Hydrazinyl-Pyrazolo derivative8.2119.56EGFR
Related Pyrazolo compound0.016Not specifiedCDK

Q & A

Basic: What are the common synthetic methodologies for 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, and how do they compare in efficiency?

Answer:
The synthesis of this compound often employs multicomponent reactions (MCRs) or one-pot strategies to optimize yield and reduce purification steps. For example:

  • Meglumine-catalyzed MCRs in ethanol at room temperature achieve moderate yields (~60–70%) under mild conditions, using hydrazine, aldehydes, and nitriles as precursors .
  • Four-component one-pot synthesis (e.g., Liu et al., 2015) combines hydrazine derivatives, ketones, aldehydes, and nitriles in ethanol, achieving regioselectivity via aza-Wittig cyclization .
  • Solvent-free approaches (e.g., condensation with barbituric acids) reduce environmental impact and improve reaction rates .
    Comparative studies suggest that catalyst choice (e.g., meglumine vs. acid/base catalysts) significantly affects reaction time and purity.

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:
Key techniques include:

  • X-ray crystallography : Resolves regiochemical ambiguities, as demonstrated in crystal structure studies of analogs (e.g., 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) .
  • NMR spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., HSQC, HMBC) confirm the pyrazolo-pyrimidine core and hydrazinyl substitution .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Basic: How can reaction conditions be optimized for scalable synthesis?

Answer:
Critical parameters include:

  • Solvent selection : Ethanol or water enhances green chemistry metrics, while aprotic solvents (e.g., DMF) may improve solubility for complex derivatives .
  • Catalyst loading : Meglumine (10 mol%) in ethanol reduces side reactions compared to traditional acid catalysts .
  • Temperature and time : Room-temperature reactions (5–6 hours) balance efficiency and energy consumption, though microwave-assisted methods can accelerate synthesis .

Advanced: How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidine synthesis be addressed?

Answer:
Regioselectivity is influenced by:

  • Cyclization mechanisms : Aza-Wittig reactions favor 1H-pyrazolo[3,4-d]pyrimidines, while Dimroth rearrangements under basic conditions may shift substituent positions .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on precursors direct cyclization pathways. Computational modeling (DFT) can predict regiochemical outcomes .

Advanced: What strategies enable the synthesis of fluorinated analogs, and how do they alter bioactivity?

Answer:
Fluorination strategies include:

  • Direct fluorination : Using fluorobenzoyl chlorides or electrophilic fluorine sources (e.g., Selectfluor) to modify the pyrimidine ring .
  • Post-synthetic modifications : Suzuki-Miyaura coupling with fluorinated aryl boronic acids .
    Fluorine incorporation enhances metabolic stability and lipophilicity, as seen in antimicrobial studies of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid derivatives .

Advanced: How can biological activity (e.g., antimicrobial) be systematically evaluated for derivatives?

Answer:
Methodological steps include:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Structure-activity relationship (SAR) analysis : Correlating substituents (e.g., morpholine, aryl groups) with potency .
  • Theoretical modeling : Docking studies to predict binding affinity to target enzymes (e.g., dihydrofolate reductase) .

Advanced: How should contradictory data (e.g., varying yields or bioactivity) be resolved?

Answer:
Approaches include:

  • Reproducibility checks : Validate reaction conditions (e.g., purity of hydrazine, solvent drying) .
  • Meta-analysis : Compare datasets across studies to identify outliers or trends (e.g., solvent polarity effects on yield) .
  • Mechanistic studies : Use isotopic labeling or kinetic experiments to clarify reaction pathways .

Advanced: What green chemistry principles apply to the synthesis of this compound?

Answer:
Sustainable strategies involve:

  • Catalyst design : Meglumine, a biodegradable catalyst, replaces toxic metals .
  • Solvent selection : Ethanol or water minimizes waste .
  • Energy efficiency : Microwave-assisted or room-temperature protocols reduce carbon footprint .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.